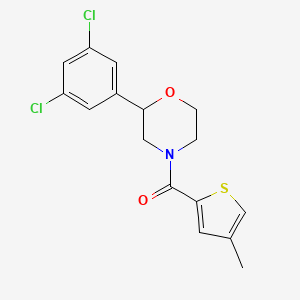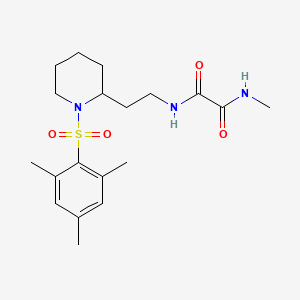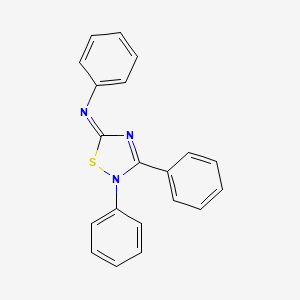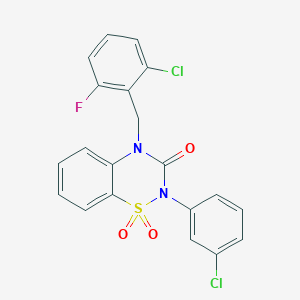![molecular formula C14H13ClN4S B2901908 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893912-47-5](/img/structure/B2901908.png)
1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . The synthesized compounds are chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is confirmed using spectroscopic methods, and the DFT of the reaction mechanism is illustrated .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are confirmed by physicochemical properties and spectral data .Scientific Research Applications
Anticancer Activity
1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine: has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit inhibitory activity against certain cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung cancer (A549). The compound’s ability to inhibit cell division and induce apoptosis makes it a candidate for further optimization as an anticancer drug .
Enzyme Inhibition
This compound is part of a class of pyrazolo[3,4-d]pyrimidines known for their enzyme inhibitory properties. They have been studied for their potential to inhibit key enzymes involved in cancer cell proliferation. The inhibition of these enzymes can lead to reduced tumor growth and is a promising area of research for developing new cancer treatments .
Free Radical Scavenging
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, has been associated with free radical scavenging activity. This property is significant because free radicals can cause oxidative stress, leading to cellular damage and diseases such as cancer. Compounds that can neutralize free radicals may have therapeutic applications in preventing or treating these conditions .
Antitumor Evaluation
A series of pyrazolo[3,4-d]pyrimidines, including 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine , has been synthesized and tested for antitumor activity across different cell lines. Some derivatives have shown potent antitumor activity, highlighting the potential of this compound class in oncology research .
Anti-tubercular Properties
Research has also explored the anti-tubercular properties of pyrazolo[3,4-d]pyrimidines. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new compounds with anti-tubercular activity are of great interest. This compound’s structure suggests it could be a valuable addition to the anti-tubercular drug arsenal .
Drug Development and Optimization
The compound’s versatile structure makes it suitable for modification and optimization in drug development. Its core can be altered to enhance its pharmacokinetic profiles, increase selectivity, and improve in vivo efficacy. This adaptability is crucial for creating more effective and safer pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signal transduction, regulating various cellular processes such as metabolism, gene transcription, cell cycle progression, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins . This interaction can inhibit the activity of these proteins, thereby modulating the cellular processes they regulate . .
Biochemical Pathways
The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in numerous cellular processes, including cell proliferation and survival . By inhibiting the activity of key proteins in this pathway, the compound can potentially alter these processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
It is known that the compound can inhibit the activity of key proteins in the camp-dependent protein kinase pathway, potentially altering cellular processes such as cell proliferation and survival
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine. Specific information about how these factors affect the compound is currently unavailable
properties
IUPAC Name |
1-(4-chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQWMNGHIBFRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2901827.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2901830.png)
![Tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2901831.png)
![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)


![2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2901836.png)



![7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2901845.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901847.png)